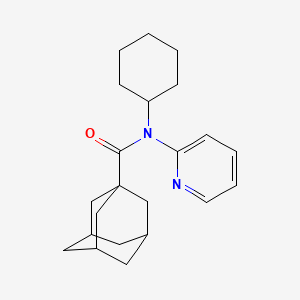
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide (CPCA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPCA is a derivative of adamantanecarboxamide and belongs to the class of NMDA receptor antagonists. In
作用機序
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is a non-competitive NMDA receptor antagonist. It binds to the ion channel of the NMDA receptor and prevents the influx of calcium ions into the cell. This mechanism of action is responsible for the neuroprotective and anti-cancer effects of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide (Chen et al., 2019).
Biochemical and Physiological Effects
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been shown to have various biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF) and activate the Akt/mTOR signaling pathway, which is responsible for cell survival and growth. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide can also increase the levels of glutathione and superoxide dismutase, which are involved in antioxidant defense (Cui et al., 2018).
実験室実験の利点と制限
One of the advantages of using N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide in lab experiments is its high potency and selectivity. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been shown to have a higher affinity for the NMDA receptor than other NMDA receptor antagonists such as MK-801 and memantine. However, one of the limitations of using N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is its low solubility in water, which can make it difficult to administer in lab experiments (Shi et al., 2011).
将来の方向性
There are several future directions for the research on N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide. One potential direction is the development of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential applications of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide in the treatment of other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Additionally, the anti-cancer effects of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide could be further explored for the development of novel cancer therapies (Wang et al., 2019).
Conclusion
In conclusion, N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide involves the reaction between cyclohexylamine and 2-pyridinecarboxylic acid, followed by the reaction with adamantanecarboxylic acid chloride. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been extensively studied for its potential applications in the fields of neuroscience and cancer research. Its mechanism of action involves the non-competitive inhibition of the NMDA receptor. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide, including the development of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide derivatives and the investigation of its potential applications in the treatment of other diseases.
合成法
The synthesis method of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide involves the reaction between cyclohexylamine and 2-pyridinecarboxylic acid, followed by the reaction with adamantanecarboxylic acid chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the product is obtained through recrystallization (Shi et al., 2011).
科学的研究の応用
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide is in the field of neuroscience. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has been shown to have neuroprotective effects and can prevent excitotoxicity-induced neuronal death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease (Cui et al., 2018).
N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide has also been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. N-cyclohexyl-N-2-pyridinyl-1-adamantanecarboxamide achieves this by inducing apoptosis and inhibiting cell proliferation (Wang et al., 2019).
特性
IUPAC Name |
N-cyclohexyl-N-pyridin-2-yladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c25-21(22-13-16-10-17(14-22)12-18(11-16)15-22)24(19-6-2-1-3-7-19)20-8-4-5-9-23-20/h4-5,8-9,16-19H,1-3,6-7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJZDCOCXXQGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-1-carboxylic acid cyclohexyl-pyridin-2-YL-amide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155478.png)
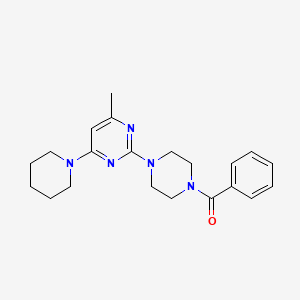
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine](/img/structure/B5155486.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine](/img/structure/B5155493.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methyl-2-pyrazinyl)methyl]propanamide](/img/structure/B5155495.png)
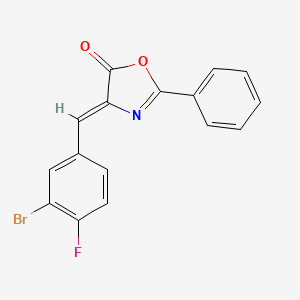

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5155536.png)
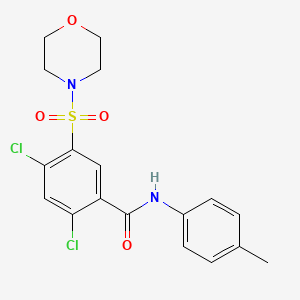
![3-bromo-N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5155560.png)
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155568.png)
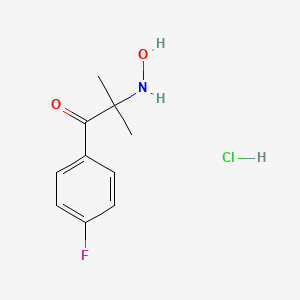
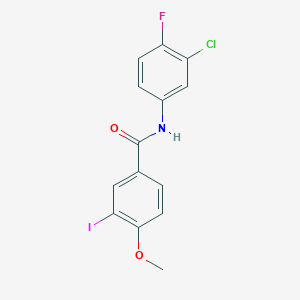
![5-(2-fluorophenyl)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5155591.png)